tert-Butyl 2-amino-3-ethylbenzoate
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Overview
Description
tert-Butyl 2-amino-3-ethylbenzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an amino group, and an ethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-amino-3-ethylbenzoate typically involves the esterification of 2-amino-3-ethylbenzoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually involve heating the reactants under reflux to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactors allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-3-ethylbenzoate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by metal alkoxides or acids.
Aminolysis: The ester can react with amines to form amides, typically mediated by reagents such as phosphorus trichloride (PCl3).
Substitution Reactions:
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium tert-butoxide or lithium tert-butoxide are commonly used.
Aminolysis: PCl3 is often used to mediate the conversion of esters to amides.
Substitution Reactions: Various nucleophiles can be used, depending on the desired substitution.
Major Products:
Transesterification: Produces different esters depending on the alcohol used.
Aminolysis: Results in the formation of amides.
Substitution Reactions:
Scientific Research Applications
Chemistry: tert-Butyl 2-amino-3-ethylbenzoate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through reactions such as transesterification and substitution .
Biology and Medicine: This compound can be used in the synthesis of pharmaceuticals, particularly in the development of drugs that require specific ester functionalities .
Industry: In industrial applications, tert-butyl esters are used in the production of polymers, resins, and other materials that benefit from the stability and reactivity of the tert-butyl group .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-ethylbenzoate in chemical reactions often involves the formation of a tetrahedral intermediate. For example, in transesterification reactions, the tert-butoxide anion acts as a nucleophile, attacking the carbonyl carbon of the ester to form the intermediate, which then collapses to yield the transesterified product .
Comparison with Similar Compounds
tert-Butyl 3-aminobenzoate: Similar structure but with the amino group in a different position on the benzene ring.
tert-Butyl 2-amino-4-ethylbenzoate: Similar structure but with the ethyl group in a different position.
tert-Butyl 2-amino-3-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: tert-Butyl 2-amino-3-ethylbenzoate is unique due to the specific positioning of the amino and ethyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This specific arrangement can make it more suitable for certain synthetic applications compared to its analogs.
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-ethylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-5-9-7-6-8-10(11(9)14)12(15)16-13(2,3)4/h6-8H,5,14H2,1-4H3 |
InChI Key |
SXPWPPAJAPVXAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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